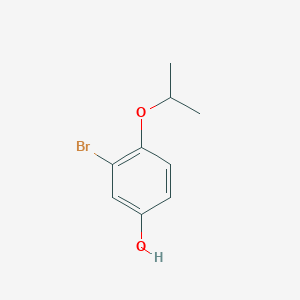
2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole
Overview
Description
2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazoline family, which is known for its significant applications in various fields such as pharmaceuticals, industrial chemistry, and polymer science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of β-hydroxy amides. One common method is the reaction of aromatic aldehydes with amino alcohols in the presence of pyridinium hydrobromide perbromide (PHPB) in water at room temperature . Another method involves the use of ruthenium(II) catalysts for the reaction of ethanolamine with aryl nitriles under neat conditions .
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation to facilitate the cyclization process. This method allows for rapid and efficient synthesis, reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolines to their corresponding amines.
Substitution: The oxazoline ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Oxazoles
Reduction: Amines
Substitution: Various substituted oxazolines depending on the reagents used
Scientific Research Applications
2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole can be compared with other oxazoline derivatives, such as:
- 2-Phenyl-2-oxazoline
- 2-Methyl-2-oxazoline
- 2-Ethyl-2-oxazoline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the 4-methylphenyl group enhances its stability and reactivity compared to other oxazoline derivatives .
Similar Compounds
- 2-Phenyl-2-oxazoline : Known for its use in polymer chemistry and as a ligand in coordination chemistry .
- 2-Methyl-2-oxazoline : Commonly used in the synthesis of poly(2-oxazoline)s for biomedical applications .
- 2-Ethyl-2-oxazoline : Utilized in the production of thermoresponsive polymers .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions and makes it a valuable tool in research and industry.
Properties
CAS No. |
10200-70-1 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5H,6-7H2,1H3 |
InChI Key |
NYTUDOKVKPJSOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Bromophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B8696115.png)

![5-bromo-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8696128.png)





![4-Quinazolineacetic acid, 2-chloro-8-fluoro-3,4-dihydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B8696175.png)

![2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B8696209.png)

![N-[(3-bromophenyl)methyl]-N-methylOctanamide](/img/structure/B8696231.png)

